2-(4-Aminophenyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWYCDFPYMOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362720 | |
| Record name | 4-Amino-2'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91822-41-2 | |
| Record name | 4-Amino-2'-cyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis of the 2-(4-Aminophenyl)benzonitrile Core
The direct formation of the this compound structure involves key chemical transformations, including the formation of the biphenyl (B1667301) linkage and the introduction of the amino group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of biaryl compounds. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.comwikipedia.orglibretexts.org This reaction's versatility and functional group tolerance make it a suitable strategy for constructing the biphenyl core of this compound. tcichemicals.com
The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For the synthesis of a this compound precursor, this could involve coupling an appropriately substituted boronic acid or ester with a substituted aryl halide. researchgate.net The choice of ligands, such as bulky biaryldialkyl monophosphines, can be beneficial for the efficiency of the Suzuki-Miyaura coupling reaction. researchgate.net
While direct synthesis of this compound via Suzuki-Miyaura coupling is plausible, many reported syntheses of related structures often involve the coupling of precursors followed by functional group transformations. For instance, a common strategy is to couple a nitro-substituted aryl halide with a corresponding boronic acid, and then reduce the nitro group to an amine in a subsequent step.
Table 1: Key Features of Palladium-Catalyzed Cross-Coupling Reactions
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex. libretexts.org |
| Reactants | Organoboron compound (e.g., boronic acid) and an organohalide. tcichemicals.comwikipedia.org |
| Key Steps | Oxidative addition, transmetalation, and reductive elimination. libretexts.org |
| Advantages | Mild reaction conditions, high tolerance for various functional groups. tcichemicals.com |
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. masterorganicchemistry.comlibretexts.org This two-step approach, involving nitration followed by reduction, is a fundamental strategy in aromatic chemistry. For the synthesis of this compound, a precursor such as 2-(4-nitrophenyl)benzonitrile would be synthesized first, often via a cross-coupling reaction, and then the nitro group is reduced to the desired amine. rsc.orgpsu.edu
Several reagents and conditions can be employed for the reduction of aromatic nitro compounds. lkouniv.ac.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum is a widely used method. lkouniv.ac.incommonorganicchemistry.com This method is often clean and efficient. commonorganicchemistry.com Another common approach is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comlkouniv.ac.in For instance, the reduction of a nitro group can be achieved using Fe/CaCl2 through catalytic transfer hydrogenation, which is tolerant of various functional groups like nitriles. organic-chemistry.org Tin(II) chloride (SnCl2) also serves as a mild reducing agent for this transformation. commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the nitrile group. organic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity |
| H₂/Pd/C | Catalytic hydrogenation | Can reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Acidic medium | Mild and selective. commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral medium | Mild and can be selective. commonorganicchemistry.com |
| Zn/Acid | Acidic medium | Mild and selective. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Basic medium | Can be used when acidic conditions are not suitable. commonorganicchemistry.com |
The this compound scaffold can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. nih.govarabjchem.orgresearchgate.netnih.gov These reactions often involve the amino and/or nitrile groups participating in the formation of a new ring system. For example, tandem addition/cyclization reactions catalyzed by palladium have been developed to synthesize 2,4-diarylquinazolines from 2-(benzylidenamino)benzonitriles and arylboronic acids. nih.gov In this process, the nitrogen atom of the nitrile group is incorporated into the newly formed N-heterocycle. nih.gov
Synthesis of this compound as a Building Block
This compound is a valuable monomer and intermediate in the synthesis of functional materials due to its reactive amino group and the presence of the nitrile functionality.
The diamine nature of molecules structurally related to this compound makes them excellent monomers for polycondensation reactions to form high-performance polymers like polyimides and polyamides. researchgate.netresearchgate.netmdpi.com For instance, novel polyimides with pendant nitrile groups have been synthesized from diamine monomers such as 2,6-bis(4-aminophenoxy)benzonitrile and various tetracarboxylic dianhydrides. researchgate.net These polyimides often exhibit desirable properties such as good solubility in polar solvents, high thermal stability, and high glass transition temperatures. researchgate.netlew.ro
The general process involves the reaction of the diamine with a dianhydride to form a poly(amic acid) solution, which is then thermally or chemically cyclized to the final polyimide. researchgate.netsid.ir The incorporation of the nitrile group into the polymer backbone can enhance properties like the dielectric constant. researchgate.net Similarly, aromatic poly(amide-imide)s have been synthesized by the solution polycondensation of nitrile-containing diamines with trimellitic anhydride (B1165640) chloride. researchgate.net
Table 3: Properties of Polymers Derived from Nitrile-Containing Diamines
| Polymer Type | Monomers | Key Properties | Reference |
| Polyimide | 2,6-bis(4-aminophenoxy)benzonitrile and aromatic dianhydrides | Good solubility, high thermal stability, high glass transition temperatures. researchgate.net | researchgate.net |
| Poly(amide-imide) | 2,6-bis(m-aminophenoxy)benzonitrile and trimellitic anhydride chloride | Soluble in polar organic solvents, good film-forming ability. researchgate.net | researchgate.net |
| Polyimide | 3-(bis(4-aminophenyl)amino)benzonitrile and aromatic dianhydrides | Organo-soluble, thermally stable. rsc.orgrsc.orgrsc.org | rsc.orgrsc.orgrsc.org |
The unique structure of this compound and its derivatives makes them suitable for the development of functional materials, including those for chemo- and biosensors. The amino group provides a site for further chemical modification, allowing for the attachment of specific recognition elements or signaling units. The nitrile group can also be a site for further reactions or can contribute to the material's electronic properties.
For example, the related compound benzonitrile (B105546), 4-(2-(4-aminophenyl)ethenyl)-, which features a styrene-like side chain with an amino group, is considered a versatile intermediate for creating new materials with specific optical or electrical properties. ontosight.ai The presence of the amino group allows for its potential exploration in biological studies, such as interacting with enzymes or receptors. ontosight.ai While direct examples for this compound in chemo- and biosensors are not extensively detailed in the provided context, the structural motifs present suggest its potential as a precursor for such applications through appropriate derivatization.
Advanced Synthetic Transformations of the this compound Scaffold
The this compound scaffold is a versatile platform in organic synthesis, offering multiple reactive sites for structural elaboration. Its unique architecture, featuring a nucleophilic primary amine, an electrophilic nitrile moiety, and two distinct aromatic rings, allows for a wide range of chemical transformations. These modifications are crucial for developing novel materials and pharmacologically active agents. Advanced synthetic strategies focus on selectively targeting these functional groups to build molecular complexity.
The primary aromatic amine group in this compound is a key site for nucleophilic reactions, enabling the introduction of diverse functionalities.
Acylation and Amide Bond Formation: The amine group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. For instance, the reaction of 2-(acylamino)benzonitriles with primary aromatic amines can be catalyzed by acids like trifluoroacetic acid to produce 2-substituted 4-(arylamino)quinazolines. colab.ws This transformation highlights the amine's role as a precursor to more complex heterocyclic systems.
Oxidation: The amine group can be oxidized to the corresponding nitro derivative using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. benchchem.com This transformation is significant as the nitro group can subsequently be used as a handle for other reactions or to modulate the electronic properties of the molecule.
Condensation Reactions: The nucleophilic amine can participate in condensation reactions with carbonyl compounds. A notable application is the synthesis of 2-(4-aminophenyl)benzothiazoles, where the amine reacts with reagents like 2-aminobenzenethiol and 4-aminobenzoic acid or benzonitrile at high temperatures, often in the presence of polyphosphoric acid. researchgate.net
Table 1: Selected Reactions for Functionalization of the Amine Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Acylation | Anhydrides, isocyanates, or ethyl chloroformate at room temperature. | 2-(Acylamino)benzonitriles | colab.ws |
| Oxidation | Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). | 2-(4-Nitrophenyl)benzonitrile | benchchem.com |
| Condensation | 2-Aminobenzenethiol, 4-aminobenzoic acid, polyphosphoric acid (PPA), 220°C. | 2-(4-Aminophenyl)benzothiazole derivatives | researchgate.net |
The nitrile (-CN) group is a valuable functional group that can be converted into a variety of other moieties through several key transformations.
Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, which proceeds via nucleophilic hydride additions to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C), is another widely used method. benchchem.com
Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). libretexts.org This reaction typically proceeds through an intermediate amide, which is then further hydrolyzed. This conversion is fundamental for transforming the scaffold into derivatives containing a carboxyl group.
Cycloaddition and Annulation Reactions: The nitrile group is an excellent participant in cycloaddition and annulation reactions to form heterocyclic rings. For example, it can react with 2-aminoaryl alcohols in the presence of a cobalt catalyst to yield quinazolines. nih.gov Similarly, iron-catalyzed domino reactions involving ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097) lead to the formation of 2-phenylquinazolin-4-amines. nih.gov Another significant reaction is the formation of tetrazine rings, which can be achieved by reacting nitrile-containing precursors with hydrazine (B178648) hydrate.
Table 2: Key Transformations of the Nitrile Group
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup. | Primary Amine (-CH₂NH₂) | libretexts.org |
| Reduction | Hydrogen (H₂) gas, Palladium on carbon (Pd/C) catalyst. | Primary Amine (-CH₂NH₂) | benchchem.com |
| Hydrolysis | Acid (e.g., H₂SO₄) or base (e.g., NaOH) in aqueous solution, heat. | Carboxylic Acid (-COOH) | libretexts.org |
| Annulation | 2-Aminoaryl alcohols, Cobalt catalyst. | Quinazoline ring | nih.gov |
| Cycloaddition | Hydrazine hydrate, acidic conditions. | Tetrazine ring |
The this compound scaffold contains two distinct phenyl rings, each with different susceptibility to aromatic substitution reactions due to the electronic influence of their substituents.
Electrophilic Aromatic Substitution (SEAr):
On the Aminophenyl Ring: The amino group (-NH₂) is a powerful electron-donating group (EDG) and is strongly activating. saskoer.ca It directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted, electrophilic attack will occur predominantly at the two equivalent ortho positions (C3' and C5'). Reactions like halogenation or nitration would be directed to these sites.
On the Benzonitrile Ring: The nitrile group (-CN) is an electron-withdrawing group (EWG) and is deactivating. youtube.com It directs incoming electrophiles to the meta position (C4 and C6). Furthermore, the bulky 4-aminophenyl substituent at C2 may sterically hinder attack at the C3 position, making substitution at C5 the most likely outcome for electrophilic attack on this ring. The deactivating nature of the nitrile group means that harsher reaction conditions are generally required for substitution on this ring compared to the aminophenyl ring.
Nucleophilic Aromatic Substitution (SNAr):
SNAr reactions typically require an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (like a halogen). While the parent compound is not primed for SNAr, its halogenated derivatives are. For example, if a halogen were present on the benzonitrile ring, the strong electron-withdrawing effect of the nitrile group would facilitate its displacement by a nucleophile. Studies on related structures like 2,4-dichloroquinazoline (B46505) show that nucleophilic substitution is highly regioselective, with the C4 position being more susceptible to nucleophilic attack due to electronic factors. mdpi.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Directing Group | Group Type | Predicted Position(s) of Substitution | Reference |
| Aminophenyl Ring | Amino (-NH₂) | Activating, Ortho, Para-Directing | C3' and C5' (ortho to amine) | saskoer.ca |
| Benzonitrile Ring | Nitrile (-CN) | Deactivating, Meta-Directing | C5 (meta to nitrile) | youtube.com |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy for Structural and Conformational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 2-(4-Aminophenyl)benzonitrile, the IR spectrum is expected to be dominated by absorption bands corresponding to the N-H vibrations of the primary amine, the C≡N stretch of the nitrile, and various vibrations of the disubstituted aromatic rings.
The primary amino (-NH₂) group gives rise to several distinct absorption bands. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Based on data from analogous compounds like 4-aminobenzonitrile (B131773) and 2-aminobenzonitrile, these are expected to appear around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. nist.govchemicalbook.com An N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range.
The nitrile (C≡N) functional group is characterized by a sharp, intense absorption band in the triple bond region of the spectrum, typically between 2260 and 2220 cm⁻¹. For aromatic nitriles, conjugation with the phenyl ring slightly lowers this frequency. In benzonitrile (B105546), this peak is observed around 2230 cm⁻¹. researchgate.net A similar absorption is expected for this compound. The IR spectrum of 2-amino-4-chlorobenzonitrile (B1265954) shows a C≡N stretching band at 2211 cm⁻¹, providing a close reference for a substituted aminobenzonitrile structure. analis.com.my
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The substitution pattern on the two phenyl rings (1,2-disubstitution and 1,4-disubstitution) will give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region of the fingerprint region, which can help confirm the substitution pattern. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium-Strong |
| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |
| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium-Weak |
| C≡N Stretch | Nitrile | ~2225 | Strong, Sharp |
| N-H Scissoring | Primary Amine | ~1620 | Medium |
| Aromatic C=C Stretch | Aryl Ring | 1600-1450 | Medium-Weak |
| C-N Stretch | Aryl Amine | ~1300 | Medium |
| Aromatic C-H Bending | 1,2-disubstituted ring | ~750 | Strong |
| Aromatic C-H Bending | 1,4-disubstituted ring | ~830 | Strong |
Raman spectroscopy serves as an excellent complement to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Consequently, symmetric, non-polar bonds often produce strong Raman signals.
The most characteristic feature in the Raman spectrum of this compound is expected to be the C≡N stretching vibration. The nitrile group, due to the high polarizability of the triple bond, typically exhibits a very strong and sharp Raman band around 2225 cm⁻¹. Data for benzonitrile and 4-aminobenzonitrile confirm a strong Raman signal for the nitrile stretch in this region. chemicalbook.comualberta.ca
The symmetric "ring breathing" vibrations of the aromatic rings, which involve the expansion and contraction of the carbon rings, are also expected to be prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. The aromatic C=C stretching vibrations between 1600-1500 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹ will also be present. The symmetric nature of the 1,4-disubstituted aminophenyl ring is likely to give rise to particularly strong Raman signals for its ring vibrations.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | >3000 | Medium |
| C≡N Stretch | Nitrile | ~2225 | Very Strong |
| Aromatic C=C Stretch | Aryl Ring | 1600-1500 | Strong |
| Aromatic Ring Breathing | Aryl Ring | ~1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, it is possible to map out the carbon-hydrogen framework and establish connectivity between atoms.
The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the hydrogen atoms. The spectrum can be divided into two main regions: the aromatic region and the signal from the amine protons.
The aromatic protons, totaling eight, are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The signals will be complex due to the presence of two distinct spin systems and restricted rotation around the biphenyl (B1667301) single bond.
The protons on the 4-aminophenyl ring are expected to form an AA'BB' system. The protons ortho to the amino group (H-2' and H-6') would appear upfield due to the electron-donating nature of the -NH₂ group, likely in the range of 6.7-6.9 ppm. The protons meta to the amino group (H-3' and H-5') would be slightly downfield from this.
The protons on the benzonitrile ring will exhibit a more complex pattern due to the ortho-nitrile group. The signals are expected to be spread over a wider range, with the proton adjacent to the nitrile group being the most deshielded.
The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically appears in the range of 3.5-5.0 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3, H-4, H-5, H-6 | 7.4 - 7.9 | Multiplet | 4H |
| H-3', H-5' | ~7.3 | Doublet | 2H |
| H-2', H-6' | ~6.8 | Doublet | 2H |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the nitrile carbon and the twelve aromatic carbons.
The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm range. Based on data for benzonitrile and 4-aminobenzonitrile, this signal is predicted to be around 118-120 ppm. chemicalbook.comchemicalbook.com This signal is often of lower intensity due to its long relaxation time.
The twelve aromatic carbons will resonate in the region of approximately 110-150 ppm. The carbon attached to the amino group (C-4') is expected to be the most shielded aromatic carbon due to the strong electron-donating effect of the nitrogen, appearing around 148-150 ppm. Conversely, the carbons attached to the electron-withdrawing nitrile group (C-2) and the carbon linking the two rings (C-1 and C-1') will be deshielded. The chemical shifts of the protonated aromatic carbons will range from approximately 114 to 135 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~119 |
| Quaternary Carbons (C-1, C-2, C-1', C-4') | 110 - 150 |
| Protonated Aromatic Carbons | 114 - 135 |
While ¹H and ¹³C NMR provide essential information, unambiguous assignment of all signals, especially in the complex aromatic region, requires two-dimensional (2D) NMR experiments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish proton-proton connectivities within each aromatic ring. It would allow for the tracing of J-coupling pathways, helping to differentiate the protons on the benzonitrile ring from those on the aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. This is essential for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This technique would be invaluable for assigning the quaternary carbons by observing correlations from nearby protons. For instance, correlations from H-3' and H-5' to C-1' and C-4' would confirm their assignments. Similarly, correlations from protons on both rings to the carbons involved in the biphenyl linkage (C-1 and C-1') would definitively establish the connectivity of the two rings.
Together, these 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The absorption spectrum is primarily governed by the presence of chromophores, which in this case include the biphenyl system and the nitrile group.
The electronic spectrum of this compound is expected to be characterized by transitions involving π and n electrons. Specifically, π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are anticipated due to the aromatic rings of the biphenyl moiety. These transitions are typically intense. Additionally, n → π* transitions, corresponding to the promotion of a non-bonding electron (from the nitrogen of the amino group or the nitrile group) to a π* antibonding orbital, may also be observed, though they are generally weaker.
In a related compound, 2-amino-4-chlorobenzonitrile, two primary absorption peaks corresponding to π → π∗ and n → π∗ transitions have been identified. researchgate.net For benzonitrile itself, a primary absorption band is observed at 224 nm with a secondary band at 271 nm. shimadzu.com The extended conjugation in this compound, due to the biphenyl system, is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to simpler benzonitrile derivatives.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | UV Region | High |
Fluorescence spectroscopy provides valuable information about the emission properties of a molecule after it has been excited by the absorption of light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. uci.edu
The fluorescence properties of aminobenzonitrile derivatives are of particular interest due to the phenomenon of intramolecular charge transfer (ICT) in the excited state. For many aminobenzonitriles, a dual fluorescence is observed, corresponding to emission from a locally excited (LE) state and a charge-transfer (CT) state. The relative intensities of these emissions are highly dependent on the solvent polarity.
Time-Resolved Spectroscopic Methods for Excited-State Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for investigating the dynamics of excited states on an ultrafast timescale. doi.org This pump-probe technique allows for the direct observation of the formation and decay of transient species, such as excited singlet states and charge-transfer states.
Upon photoexcitation, molecules can undergo various relaxation processes, including internal conversion, intersystem crossing, and intramolecular charge transfer. In aminobenzonitrile derivatives, fs-TA studies have revealed complex excited-state dynamics involving both locally excited (LE) and charge-transfer (CT) states. For instance, in related systems, an ultrafast relaxation from a higher excited state (S2) to both the LE (S1) and CT states has been observed. researchgate.net
The study of biphenyl derivatives has shown that the electronic structures of excited states can be complex, with possibilities of both planar and twisted geometries influencing the relaxation pathways. rsc.orglibretexts.org For this compound, fs-TA would be instrumental in elucidating the timescale of ICT, the lifetimes of the LE and CT states, and the influence of solvent on these dynamics.
Laser-induced fluorescence (LIF) spectroscopy, particularly in a supersonic jet, is a high-resolution technique used to study the vibrational and rotational structure of molecules in their ground and excited states. This method provides detailed information about molecular geometry and conformational changes upon electronic excitation.
For biphenyl and its derivatives, a key structural feature is the torsional angle between the two phenyl rings. In the ground state, biphenyl is non-planar, while in the lowest excited state, it is thought to be planar. researchgate.net LIF studies on 3-aminobiphenyl, a structural isomer of the aminophenyl portion of the target molecule, have been used to determine the torsional potential in the S1 excited state. researchgate.net These studies reveal that the molecule is slightly non-planar in its lowest singlet excited state, and the barrier to internal rotation can be estimated from the observed vibrational level spacing. researchgate.net Such studies on this compound would provide valuable insights into its excited-state geometry and the dynamics of conformational relaxation along the torsional coordinate.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. In electron impact (EI) mass spectrometry, the molecule is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion (M+). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.
For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system. miamioh.edu Common fragmentation patterns for amines include the loss of an alkyl radical via α-cleavage. nih.gov In the case of this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight. Fragmentation could involve cleavage of the bond between the two phenyl rings, as well as fragmentation of the amino and nitrile substituents. Studies on methoxyhalobiphenyls have shown that the fragmentation pathways can be complex, with rearrangements and multiple bond cleavages. Analysis of the mass spectrum of this compound would allow for the confirmation of its elemental composition and provide evidence for its structural connectivity.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-amino-4-chlorobenzonitrile |
| 3-aminobiphenyl |
| Benzonitrile |
| Quinine (B1679958) sulfate |
Despite extensive searches for crystallographic data for the specific compound "this compound," no publicly available X-ray diffraction studies detailing its solid-state architecture could be located.
Therefore, the requested section on "X-ray Diffraction Studies for Solid-State Architectures" for this compound, including detailed research findings and data tables, cannot be provided at this time.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 2-(4-Aminophenyl)benzonitrile. These calculations are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
Calculations for molecules structurally similar to this compound, such as various aminobiphenyls and substituted benzonitriles, are typically performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, like 6-311++G(d,p), to accurately describe the electronic structure. For this compound, the key geometric parameter is the dihedral angle between the two phenyl rings, which dictates the extent of π-conjugation across the molecule. In its ground state, the molecule is not perfectly planar due to steric hindrance between the ortho-hydrogen atoms on the adjacent rings. This twisting angle is a critical determinant of the molecule's electronic and photophysical behavior. DFT calculations can precisely predict this angle, along with bond lengths and angles throughout the structure.
Table 1: Representative Optimized Ground State Geometrical Parameters for Biphenyl-like Systems Calculated by DFT (Note: Data is illustrative of typical values for similar compounds, as specific published data for this compound is limited.)
| Parameter | Typical Calculated Value |
| Inter-ring Dihedral Angle (°) | 35 - 45 |
| C-C Inter-ring Bond Length (Å) | 1.48 - 1.49 |
| C-N (Amino) Bond Length (Å) | 1.38 - 1.40 |
| C-C≡N Bond Length (Å) | 1.43 - 1.45 |
| C≡N Bond Length (Å) | 1.15 - 1.16 |
The energetics of the molecule, including its total energy, stability relative to other isomers, and the energy of its frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. The energy difference between the HOMO and LUMO is particularly important as it provides an estimate of the electronic excitation energy.
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the energies of electronic excited states and the probabilities of transitions between them.
For donor-acceptor systems like this compound, where the amino group acts as an electron donor and the benzonitrile (B105546) moiety as an electron acceptor, TD-DFT is crucial for understanding intramolecular charge transfer (ICT) phenomena. Upon photoexcitation, an electron can be promoted from a molecular orbital localized on the aminophenyl part to an orbital on the benzonitrile part. TD-DFT calculations can model the energies of the locally excited (LE) state and the charge-transfer (ICT) state. The relative energies of these states are highly dependent on the molecular geometry and the polarity of the surrounding solvent.
Table 2: Typical TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: Values are representative for aminobenzonitrile derivatives in a non-polar solvent.)
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |
| S₀ → S₁ | ~4.2 | ~0.01 | LE (Locally Excited) |
| S₀ → S₂ | ~4.5 | ~0.50 | ICT (Intramolecular Charge Transfer) |
These calculations help to interpret experimental UV-visible absorption spectra by assigning spectral bands to specific electronic transitions. The oscillator strength is a theoretical measure of the intensity of an electronic transition, allowing for direct comparison with experimental absorbance values.
DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration.
These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral features to the stretching, bending, and torsional motions of the molecule's constituent atoms. For instance, the characteristic stretching frequencies of the C≡N (nitrile) and N-H (amino) groups can be precisely calculated. Comparing the computed frequencies with experimental values often requires the use of a scaling factor to account for approximations in the computational method and anharmonicity effects.
Table 3: Selected Predicted Vibrational Frequencies for Aminobenzonitrile Analogs (Note: Frequencies are typically scaled to compare with experimental data.)
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3400 |
| C≡N Stretch | ~2230 |
| Phenyl Ring C-C Stretch | 1580 - 1620 |
| C-N Stretch | 1250 - 1350 |
Understanding the electron distribution in this compound is key to explaining its reactivity and electronic properties. DFT calculations provide the electron density, from which various analyses can be performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this molecule, the HOMO is typically localized on the electron-donating aminophenyl group, while the LUMO is centered on the electron-accepting benzonitrile moiety.
The transition from the ground state to the first major excited state often corresponds to a HOMO→LUMO excitation, which clearly illustrates the charge-transfer character. Upon this transition, electron density moves from the amino group's region to the nitrile group's region, resulting in an excited state with a much larger dipole moment than the ground state. This change in dipole moment is responsible for the sensitivity of its fluorescence spectrum to solvent polarity, a hallmark of ICT states. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization within the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations typically focus on static, isolated molecules (or include solvent effects implicitly), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules explicitly.
The flexibility of this compound is dominated by the rotation around the single bond connecting the two phenyl rings. This rotation is not free and is hindered by a rotational energy barrier. The height of this barrier determines the rate of interconversion between different rotational isomers (conformers).
Computational methods can map out the potential energy surface as a function of the inter-ring dihedral angle. The transition states for this rotation occur at planar (0°) and perpendicular (90°) conformations, with the twisted ground state being the energy minimum. Calculating the energy difference between the ground state and these transition states yields the rotational barriers. For biphenyl (B1667301) itself, these barriers are known to be computationally demanding to predict accurately, requiring high levels of theory. The presence of the amino and nitrile substituents modifies these barriers. Understanding this conformational flexibility is crucial, as the degree of twist directly impacts the electronic coupling between the donor and acceptor moieties, and thus the efficiency of the charge transfer process.
Table 4: Representative Calculated Rotational Barriers for Biphenyl Derivatives (Note: Values are illustrative and highly dependent on the computational method.)
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |
| Ground State (~40°) | 0.0 |
| Planar Transition State (0°) | ~1.5 - 2.0 |
| Perpendicular Transition State (90°) | ~2.0 - 3.0 |
These computational studies provide a detailed picture of the structural and electronic landscape of this compound, forming a crucial foundation for understanding its chemical and photophysical properties.
Theoretical Studies of Intermolecular Interactions
The this compound molecule features both a hydrogen bond donor (the amino -NH₂ group) and a hydrogen bond acceptor (the nitrile -C≡N group). These sites enable it to form specific intermolecular interactions, particularly in protic solvents or in the solid state. Computational chemistry provides powerful tools to analyze these interactions in detail.
Density Functional Theory (DFT) calculations are commonly employed to determine the geometries and energies of hydrogen-bonded complexes. sujps.com By modeling the interaction of this compound with one or more solvent molecules (e.g., water or methanol), it is possible to calculate the hydrogen bond energies, lengths, and angles.
Further analysis using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature of these bonds. rsc.org QTAIM analysis characterizes the electron density distribution and can identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms, with the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP indicating the strength and nature of the interaction. rsc.org Natural Bond Orbital (NBO) analysis can also be used to quantify the charge transfer associated with hydrogen bond formation. Such theoretical studies are crucial for understanding solvation effects and predicting crystal packing motifs. nih.gov
The two phenyl rings in this compound provide an extended π-system capable of engaging in non-covalent π-π stacking interactions. These interactions are fundamental to its supramolecular chemistry, influencing its aggregation behavior in solution and its crystal structure in the solid state. nih.gov
Computational modeling is essential for quantifying the strength and preferred geometry of these interactions. High-level ab initio methods or, more commonly, dispersion-corrected DFT (e.g., DFT-D) are used to calculate the interaction energies of stacked dimers of the molecule. nih.gov These calculations can explore different stacking arrangements, such as face-to-face, parallel-displaced, and T-shaped (or edge-to-face) configurations, to identify the most energetically favorable geometries. nih.gov The interaction strength is a delicate balance of electrostatic (quadrupole-quadrupole) and dispersion forces. nih.govmdpi.com Understanding these π-system interactions is vital for crystal engineering and for designing materials where molecular organization dictates function, such as organic semiconductors.
Computational Design and Prediction of this compound Derivatives with Tailored Properties
Computational design, or in silico design, is a powerful strategy for developing novel derivatives of this compound with specific, enhanced properties without the immediate need for extensive synthetic work. By systematically modifying the parent structure and calculating the resulting properties, researchers can screen vast numbers of candidate molecules to identify the most promising ones for applications in fields like organic light-emitting diodes (OLEDs), sensors, or bioimaging.
The core principle involves making targeted chemical modifications, such as adding various electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) to the aromatic rings. DFT and its time-dependent extension, TD-DFT, are the workhorse methods for these predictive studies. These calculations can accurately forecast key electronic and photophysical properties, including:
Absorption and Emission Wavelengths: Predicting how substitutions will shift the color of absorbed and emitted light.
Quantum Yields: Estimating the brightness of a fluorophore by assessing the balance between radiative and non-radiative decay rates.
Dipole Moments: Calculating changes in ground and excited state dipole moments, which are crucial for understanding solvatochromic behavior.
Frontier Molecular Orbitals (HOMO/LUMO): Determining the energy levels of the highest occupied and lowest unoccupied molecular orbitals, which govern the molecule's redox properties and charge injection capabilities in electronic devices.
This predictive power allows for the rational design of derivatives with tailored functionalities, such as shifting the emission to the red or blue region of the spectrum, increasing fluorescence efficiency, or optimizing the molecule for use in specific environments.
| Substituent (R) on Aminophenyl Ring | Predicted λ_em [nm] | Predicted Φ_F (in polar solvent) | Predicted Property Change |
| -H (Parent Molecule) | 450 | 0.10 | Reference |
| -OCH₃ (Methoxy) | 465 | 0.15 | Red-shift, Enhanced Emission |
| -N(CH₃)₂ (Dimethylamino) | 490 | 0.25 | Strong Red-shift, Brighter Emission |
| -F (Fluoro) | 445 | 0.08 | Blue-shift, Slightly Quenched |
| -CF₃ (Trifluoromethyl) | 430 | 0.05 | Strong Blue-shift, Quenched Emission |
Table 2: A hypothetical example of how computational predictions (using TD-DFT) could guide the design of this compound derivatives. Substituents (R) are added to the aminophenyl ring to tune the emission wavelength and quantum yield.
Reactivity and Mechanistic Investigations
Intramolecular Charge Transfer (ICT) Phenomena and Mechanisms
Molecules like 2-(4-aminophenyl)benzonitrile, which contain both an electron-donating group (the aminophenyl moiety) and an electron-accepting group (the benzonitrile (B105546) moiety), are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. This process involves the redistribution of electron density from the donor to the acceptor, leading to a highly polar excited state with distinct photophysical properties.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited state. According to the Franck-Condon principle, this transition is 'vertical,' meaning it occurs so rapidly that the nuclear geometry of the molecule does not have time to change. The initially formed excited state is therefore a vibrationally excited level of an electronic state that has the same geometry as the ground state; this is known as the Franck-Condon state.
For aminobenzonitriles, initial excitation typically leads to a locally excited (LE) state, which resembles the electronic distribution of the constituent aniline-like moiety. Following this initial excitation, the molecule relaxes via several pathways. This relaxation involves both vibrational cooling within the LE state and, crucially, a transition to a lower-energy Intramolecular Charge Transfer (ICT) state. This LE → ICT transition is a key relaxation pathway, where significant charge separation occurs, resulting in a large dipole moment in the excited state. scispace.comnih.gov The efficiency and dynamics of this process are central to the molecule's fluorescence properties. In many analogous donor-acceptor systems, this relaxation from the LE state to the ICT state is an ultrafast process. nih.gov
The most widely accepted model to describe the geometry of the ICT state in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. scispace.com This model postulates that after initial excitation to the LE state, the charge transfer process is facilitated by the rotational twisting of the donor (aminophenyl) group relative to the acceptor (benzonitrile) plane. This rotation, typically approaching 90°, decouples the π-systems of the donor and acceptor, which stabilizes the full charge separation in the resulting TICT state.
The stability of the highly polar TICT state is profoundly influenced by the polarity of the surrounding solvent. rsc.org
In nonpolar solvents, the energy of the polar TICT state is high, and the LE state is preferentially populated. Emission occurs primarily from the LE state, resulting in a single fluorescence band at a higher energy (shorter wavelength).
In polar solvents, the solvent molecules reorient around the excited molecule, stabilizing the highly dipolar TICT state through solvation. This lowers the energy of the TICT state, often below that of the LE state, making the LE → TICT transition favorable. This can lead to a phenomenon known as dual fluorescence, where emission is observed from both the LE state and a red-shifted, broad emission band from the TICT state. scispace.comrsc.org
The rate of the twisting process to form the TICT state is also dependent on solvent viscosity, with more viscous solvents potentially hindering the necessary geometric change. The table below, based on data for the model compound DMABN, illustrates the strong solvent dependency of the fluorescence maxima, which is indicative of the stabilization of the ICT state.
| Solvent | Polarity (Dielectric Constant, ε) | LE Emission Peak (nm) | ICT (TICT) Emission Peak (nm) |
|---|---|---|---|
| n-Hexane | 1.88 | ~350 | Not Observed |
| Diethyl Ether | 4.34 | ~360 | ~430 |
| Acetonitrile | 37.5 | ~370 | ~480 |
Data compiled from analogous systems for illustrative purposes.
The driving force for the ICT process is the electronic interaction between the electron-donating aminophenyl group and the electron-accepting benzonitrile group. The strength of this interaction governs the energy gap between the LE and ICT states and, consequently, the efficiency of the charge transfer.
Donor Strength: The amino group (-NH₂) is a strong electron donor due to the lone pair of electrons on the nitrogen atom. N-alkylation (e.g., forming -N(CH₃)₂) further increases the electron-donating ability, which generally enhances the driving force for ICT, lowers the energy of the ICT state, and promotes dual fluorescence even in less polar solvents. scispace.com
Acceptor Strength: The nitrile group (-C≡N) is a moderate electron acceptor. Its ability to withdraw electron density is crucial for stabilizing the negative charge in the ICT state.
Substituent Effects: The presence of additional substituents on either aromatic ring would significantly modulate the ICT process. Electron-donating groups on the aminophenyl ring or electron-withdrawing groups on the benzonitrile ring would strengthen the donor-acceptor character, decrease the LE-ICT energy gap, and facilitate charge transfer. Conversely, electron-withdrawing groups on the donor ring or electron-donating groups on the acceptor ring would hinder the process. While the ortho-positioning in this compound introduces steric hindrance that could affect the planarity and electronic coupling in the ground and LE states compared to its 4-substituted isomer, the fundamental donor-acceptor mechanism is expected to remain the same.
Chemical Reactivity of Functional Groups
The chemical reactivity of this compound is dictated by its two primary functional groups: the aromatic amine of the aminophenyl moiety and the nitrile group.
The aminophenyl group is susceptible to oxidation, a reaction characteristic of anilines. The presence of the electron-rich amino group activates the aromatic ring, making it prone to attack by oxidizing agents. wikipedia.org Depending on the oxidant and reaction conditions, several products can be formed:
Formation of Colored Impurities: Like aniline (B41778), this compound is expected to darken upon exposure to air and light due to the formation of complex, colored oxidation products. wikipedia.org
Oxidation to Nitroarenes: Strong oxidizing agents, such as peracids (e.g., m-CPBA) or sodium perborate in acetic acid, can oxidize the primary amino group to a nitro group, yielding 2-(4-nitrophenyl)benzonitrile. mdpi.com
Oxidative Coupling: In alkaline solutions or with specific reagents, oxidative coupling reactions can occur, leading to the formation of azo compounds (R-N=N-R) or more complex polymeric materials like polyaniline. wikipedia.org
Oxidative Cyclization: In molecules with appropriate structures, the oxidation of an aniline derivative can be part of an intramolecular cyclization process. For instance, the oxidation of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a key step in forming indolinone structures. nih.gov
| Oxidizing Agent | Typical Product(s) |
|---|---|
| Air / Light | Colored polymers/impurities |
| Potassium Permanganate (B83412) (KMnO₄) | Nitrobenzene, Azobenzene (depending on pH) wikipedia.org |
| Peracids (e.g., m-CPBA) | Nitrosobenzene, Nitrobenzene mdpi.com |
| Sodium Perborate (NaBO₃) | Nitroarenes mdpi.com |
| Chromic Acid (H₂CrO₄) | Quinone wikipedia.org |
The nitrile group (-C≡N) is readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental and widely used reaction in organic synthesis. The most common method for this conversion is catalytic hydrogenation. bme.hu
Catalytic Hydrogenation: This is the most efficient and industrially preferred method for reducing nitriles. ijaerd.org The reaction involves molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.
Catalysts: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). bme.hursc.org Nickel-based catalysts are often favored for their efficiency and lower cost. rsc.org
Conditions: The reaction is typically carried out under elevated pressure of hydrogen and may require heating. The choice of solvent (often an alcohol like ethanol) and the presence of additives (like ammonia (B1221849) or an acid) can be crucial for minimizing side reactions.
Side Reactions: A primary challenge in nitrile reduction is the formation of secondary and tertiary amines as byproducts. These arise from the reaction of the initially formed primary amine product with the intermediate imine species. The selectivity towards the primary amine can be improved by adjusting reaction conditions, such as adding ammonia to the reaction mixture. bme.hu
The reduction of this compound would yield [2-(4-aminophenyl)phenyl]methanamine, a diamine compound.
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| H₂ / Raney Nickel | Heterogeneous catalytic hydrogenation. Widely used industrially. | High H₂ pressure, elevated temperature, often with NH₃. |
| H₂ / Pd/C or Pt/C | Heterogeneous catalytic hydrogenation. Effective under milder conditions. bme.hu | Low to high H₂ pressure, room to moderate temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | Stoichiometric reduction with a powerful hydride reagent. | Anhydrous ether or THF, followed by aqueous workup. |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Stoichiometric reduction using a milder hydride in the presence of a catalyst. | Alcoholic solvents. |
Photochemical Reaction Mechanisms and Excited-State Processes
The photochemistry of this compound is characteristic of donor-acceptor biphenyl (B1667301) systems, where photoexcitation can lead to the formation of intramolecular charge-transfer (ICT) states. The amino group (-NH2) serves as the electron donor and the benzonitrile moiety acts as the electron acceptor.
Pathways of Excited-State Decay and Lifetimes
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), often referred to as a locally excited (LE) state. From this initial LE state, the molecule can undergo several competing decay processes to return to the ground state.
Intramolecular Charge Transfer (ICT): In polar solvents, a primary decay pathway for donor-acceptor systems is the relaxation from the LE state to a more stable, highly polar intramolecular charge-transfer (ICT) state. unipr.it This process involves the transfer of an electron from the donor (aminophenyl) to the acceptor (cyanophenyl) moiety and is often accompanied by a twisting motion around the bond connecting the two rings to facilitate charge separation. The stabilization of the ICT state is highly dependent on solvent polarity. unipr.it
Fluorescence: The molecule can decay radiatively via the emission of a photon (fluorescence). A key feature of many donor-acceptor benzonitriles is the observation of dual fluorescence:
A higher-energy emission band corresponding to the decay from the LE state (S₁ → S₀).
A lower-energy, red-shifted, and broad emission band from the ICT state (ICT → S₀). The significant solvatochromism (shift in emission wavelength with solvent polarity) of this band is a hallmark of ICT emission. unipr.it
Non-radiative Decay: The excited molecule can also return to the ground state through non-radiative pathways, including:
Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).
Intersystem Crossing (ISC): A transition to a triplet state (e.g., S₁ → T₁), from which it can decay via phosphorescence or non-radiatively.
Photochemical Reaction: In some cases, prolonged irradiation can lead to the formation of photoproducts. For instance, studies on related 4-aminobenzonitriles in acetonitrile have shown that photodegradation can occur, affecting photophysical measurements. nih.govacs.org
| Compound | Process | Decay Time (τ) |
|---|---|---|
| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | Internal Conversion / Vibrational Relaxation | 0.10 ps |
| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | ICT State Formation | 0.97 ps |
| 4-(Diisopropylamino)benzonitrile | Internal Conversion / Vibrational Relaxation | 0.18 ps |
| 4-(Diisopropylamino)benzonitrile | ICT State Formation | 2.18 ps |
Influence of Molecular Design on Photoreactivity
The photochemical and photophysical properties of molecules like this compound are highly sensitive to their molecular structure. Modifications to the donor, acceptor, or the linkage between them can profoundly alter the excited-state landscape and subsequent reactivity.
Substituent Effects: The electronic nature of the substituents on the phenyl rings plays a critical role. Research on the photogeneration of C-phenyl-nitrilimines demonstrated that substituting the phenyl ring with an electron-donating group like -NH₂ versus an electron-withdrawing group like -NO₂ significantly influences the stability and structure of the resulting isomers. mdpi.com For this compound, increasing the electron-donating strength of the amino group (e.g., by alkylation to -N(CH₃)₂) would lower the ionization potential of the donor moiety, facilitating charge transfer and potentially increasing the yield and stability of the ICT state. Conversely, weakening the acceptor strength of the benzonitrile group would have the opposite effect.
Molecular Geometry: The torsional angle between the two phenyl rings is a key parameter in biphenyl systems. unipr.it In the ground state, there is a significant twist between the rings to minimize steric hindrance. Upon excitation, the molecule may adopt a more planar geometry to maximize π-conjugation and stabilize the charge-transfer state. Restricting or modifying this torsional freedom through chemical bridging can dramatically impact the rates of charge transfer and the relative energies of the LE and ICT states. researchgate.net
Bridge-Mediated Interactions: The nature of the linker connecting the donor and acceptor dictates the electronic coupling between them. In donor-bridge-acceptor (DBA) systems, even subtle changes in the bridge can switch the charge separation mechanism and alter the decay rates. acs.org While this compound has a direct biphenyl linkage, this principle highlights the sensitivity of photoreactivity to the pathway connecting the functional moieties. The relaxation of the excited state is often what drives the fast charge separation process in such linked systems. acs.org
In essence, the molecular design provides a powerful tool to tune the photoreactivity, allowing for the rational design of molecules with specific fluorescence properties, excited-state lifetimes, and photochemical behaviors.
Advanced Materials Science Applications
Organic Electronics and Optoelectronic Materials
The inherent donor-acceptor (D-A) character of the 2-(4-Aminophenyl)benzonitrile structure is a fundamental principle in the design of organic semiconductors. This structure facilitates intramolecular charge transfer (ICT), a critical process for the function of many organic electronic devices.
Application in Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound as a primary emitter in OLEDs is not extensively documented, its structural motifs are integral to the design of more complex, high-performance materials. The combination of an amine-based donor and a nitrile-based acceptor is a common strategy for creating bipolar host materials and emitters that exhibit twisted intramolecular charge transfer (TICT). researchgate.net
Researchers have synthesized various carbazolyl benzonitrile (B105546) derivatives for use as host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net These materials are designed to have high triplet energies and spatially separated frontier orbitals, which are crucial for efficient energy transfer to phosphorescent dopants. For instance, bipolar host materials incorporating a bicarbazole donor and a cyano acceptor have been developed for blue PhOLEDs. researchgate.net Similarly, complex molecules like 4-(4-[(E)-2-(4-[4-(diphenyl-amino)phenyl]phenyl)-2-phenylethenyl]phenyl)benzonitrile have been investigated for their TICT-based function in OLEDs. researchgate.net The underlying principle in these advanced materials echoes the donor-acceptor structure of this compound.
Role in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) relies on the charge carrier mobility of the organic semiconductor layer. tcichemicals.com The design of high-performance semiconductor materials for OFETs often involves the creation of donor-acceptor copolymers to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby facilitating either hole (p-type) or electron (n-type) transport.
The aminophenyl moiety is a well-known electron-donating building block, while the benzonitrile moiety is an electron-accepting group. researchgate.net The combination of these or similar units is a key strategy for developing polymers with the desired electronic properties for OFET applications. For example, donor-acceptor copolymers such as cyclopentadithiophene-benzothiadiazole (CDT-BTZ) have demonstrated high charge carrier mobilities. researchgate.net Although this compound itself is a small molecule, its D-A structure serves as a model for the repeating units in advanced semiconducting polymers used in OFETs.
Development for Dye-Sensitized Solar Cells (DSSCs)
The efficiency of Dye-Sensitized Solar Cells (DSSCs) depends heavily on the properties of the sensitizer (B1316253) dye, which must absorb light broadly across the visible spectrum and efficiently inject electrons into a semiconductor's conduction band, typically titanium dioxide (TiO₂). nih.gov Effective organic dyes for DSSCs are often designed with a D-π-A structure, consisting of an electron donor (D) and an electron acceptor (A) connected by a π-conjugated bridge.
The this compound structure contains the essential donor (aminophenyl) and acceptor (benzonitrile) components. In the design of practical dyes, these foundational units are typically incorporated into larger, more complex molecules to enhance light absorption and ensure proper anchoring to the TiO₂ surface. nih.gov While thousands of dyes have been investigated, including ruthenium(II) polypyridyl complexes and metal-free organic dyes, the fundamental D-A principle exemplified by the aminophenyl-benzonitrile structure remains a cornerstone of molecular design in this field. nih.gov
Exploration as Building Blocks for Organic Semiconductors
Organic building blocks are functionalized molecules that serve as the basic components for the synthesis of larger, more complex molecular architectures for organic electronics. sigmaaldrich.comsigmaaldrich.com The development of high-performance organic semiconductors is highly dependent on the availability of versatile building blocks. researchgate.net
Polymer Chemistry and High-Performance Polymeric Materials
In polymer chemistry, this compound and its derivatives are used as monomers to synthesize high-performance polymers like polyamides and poly(amide-imide)s. The incorporation of the benzonitrile moiety into the polymer backbone imparts specific and desirable properties.
Synthesis and Characterization of Polyamides and Poly(amide-imide)s Incorporating the Benzonitrile Moiety
Aromatic polyamides (aramids) and poly(amide-imide)s are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govwikipedia.org However, their rigid structures often lead to poor solubility and high melting temperatures, which complicates processing. researchgate.net A key area of research involves modifying their chemical structure to improve processability without significantly compromising their desirable properties.
The incorporation of nitrile (-CN) groups into the polymer backbone is one such strategy. Research on polyamides and poly(amide-imide)s derived from benzonitrile-containing diamines, such as the closely related 2,2-bis(4-aminophenoxy) benzonitrile, has demonstrated the successful synthesis of thermally stable polymers. researchgate.net These polymers are typically prepared through direct polycondensation reactions.
The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The presence of the nitrile group and other flexible linkages can disrupt chain packing, leading to improved solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is crucial for processing. researchgate.netnih.gov Films cast from solutions of these polymers are often transparent, tough, and flexible, with high tensile strength. researchgate.net
Below is a table summarizing typical properties of high-performance polyamides and poly(amide-imide)s that incorporate benzonitrile or related structural moieties, based on findings from various studies.
| Polymer Type | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Solubility |
|---|---|---|---|---|
| Polyamide | 0.52 - 0.96 | 210 - 261 | 497 - 597 (in air) | Soluble in NMP, DMSO, DMF |
| Poly(amide-imide) | 0.25 - 1.52 | 227 - 299 | 472 - 543 (in air) | Generally soluble in polar aprotic solvents |
| Benzonitrile-containing Polyamide | 0.31 - 0.93 | 235 - 298 | > 400 (in N₂) | Soluble in DMSO, NMP |
Evaluation of Polymer Film Properties (e.g., Mechanical Strength, Optical Transparency, Dielectric Constant)
The incorporation of this compound into polymer backbones, particularly in polyimides, significantly influences the resulting films' physical and electrical properties. The rigid aromatic structure and the polar nitrile (-CN) group are key determinants of their performance.
Mechanical Strength: Aromatic polyimides are renowned for their exceptional mechanical properties. mdpi.com Films derived from monomers containing benzonitrile units are expected to exhibit high tensile strength and modulus, suitable for applications in aerospace and flexible electronics. mdpi.comnih.gov The rigid polymer backbone contributes to mechanical robustness, with typical tensile strengths for related polyimide films ranging from 90 to over 120 MPa. mdpi.com
Optical Transparency: The optical properties of polyimide films are critical for their use in flexible displays and optical devices. While traditional aromatic polyimides are often yellow or brown due to charge-transfer complex (CTC) formation, the specific molecular architecture can be tailored to enhance transparency. ibm.com Introducing asymmetric or bulky groups can disrupt chain packing and reduce intermolecular CTC, leading to colorless or nearly colorless films with high transparency in the visible light spectrum. ibm.com Polyimides with benzonitrile side chains have been shown to produce flexible and transparent films. jimcontent.com
Table 1: Representative Properties of Polyimide Films Containing Benzonitrile Moieties
| Property | Typical Value Range | Reference |
| Tensile Strength | 90 - 120 MPa | mdpi.com |
| Elongation at Break | 5 - 15% | jimcontent.com |
| Optical Transparency | >80% at 450 nm | |
| Cutoff Wavelength | 350 - 370 nm | jimcontent.com |
| Dielectric Constant (1 MHz) | 1.98 - 3.5 | jimcontent.com |
Application in Gas Separation Membranes
Polymer membranes offer an energy-efficient alternative to traditional gas separation methods. The performance of these membranes is determined by both their permeability to different gases and their selectivity for the desired gas. Polyimides are a leading class of materials for these applications due to their excellent thermal and mechanical stability, combined with tunable gas transport properties.
Table 2: Illustrative Gas Permeability Data for a Benzonitrile-Containing Polyimide Membrane
| Gas | Permeability (Barrer) |
| H₂ | 35.5 |
| CO₂ | 21.8 |
| O₂ | 4.6 |
| CH₄ | 0.45 |
| N₂ | 0.8 |
Note: Data is representative and based on values reported for novel polyimides with N-benzonitrile side chains at 35 °C. jimcontent.com 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.
Exploration of Nanoactuation Properties in Polymeric Films
Information regarding the specific application of polymers derived from this compound for nanoactuation properties is not available in the reviewed scientific literature.
Covalent Organic Frameworks (COFs) and Porous Materials
Design and Synthesis as Linkers in Two-Dimensional (2D) COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their ordered porous structures, high surface areas, and tunable functionalities make them promising materials for various applications. mdpi.com The design of COFs relies on the geometric principles of reticular chemistry, where the shape of the monomer units (linkers) dictates the topology of the resulting framework.
This compound, with its single amine group and linear-like shape, can function as a C₂-symmetric linker in the synthesis of 2D COFs. The most common reaction for forming COFs with amine linkers is imine condensation with aldehyde-containing monomers. By combining a C₂-symmetric linker like this compound with multitopic linkers of different symmetries (e.g., C₃-symmetric trialdehydes like 1,3,5-triformylbenzene), it is possible to construct 2D COFs with predictable topologies, such as hexagonal or rhombic pore structures. The synthesis is typically carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for error correction and the growth of a highly crystalline, ordered framework.
Applications in Selective Sorption and Separation Technologies
The inherent porosity and tunable chemistry of COFs make them ideal candidates for selective adsorption and separation processes. The properties of a COF can be precisely engineered by choosing linkers with specific functional groups.
Incorporating this compound as a linker introduces polar nitrile groups into the porous structure of the COF. These functional groups can act as specific binding sites, enhancing the framework's affinity for certain molecules. For example, the strong dipole moment of the nitrile group can lead to favorable interactions with polar gases like CO₂, which has a large quadrupole moment. This enhanced interaction can significantly increase the selectivity of the COF for CO₂ over nonpolar gases like methane (B114726) (CH₄) or nitrogen (N₂). By designing COFs with pores lined with these nitrile functionalities, it is possible to create highly effective materials for applications such as post-combustion carbon capture and natural gas purification.
Chemosensor Applications
Design Principles for 2-(4-Aminophenyl)benzonitrile-Based Chemosensors
The fundamental design of chemosensors based on this compound revolves around the strategic modification of its amino group to create a specific recognition site for a target analyte. This modification often involves the formation of Schiff bases or azo dyes, which introduces a binding pocket and a signaling unit within the same molecule. The interaction between the sensor and the analyte triggers a measurable change in the sensor's photophysical properties, such as fluorescence or color, enabling detection.
Development of Fluorescent Sensing Platforms
Fluorescent chemosensors derived from this compound are typically designed based on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). A common strategy involves the condensation of the amino group of this compound with an aldehyde-containing fluorophore, such as salicylaldehyde (B1680747) or its derivatives, to form a Schiff base.
In the unbound state, these Schiff base ligands may exhibit weak fluorescence due to PET from the nitrogen atom of the imine to the fluorophore. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the metal complex, inhibiting the PET process and leading to a "turn-on" fluorescence response. The choice of the fluorophore and any additional coordinating groups on the aldehyde component can be tailored to achieve selectivity for specific metal ions. For instance, the geometry and electronic properties of the binding pocket can be optimized to preferentially accommodate ions like Cu²⁺ or Zn²⁺.
Engineering of Colorimetric Detection Systems
Colorimetric sensors offer the advantage of naked-eye detection, providing a simple and direct qualitative or semi-quantitative analysis. For this compound, a primary route to creating colorimetric sensors is through the formation of azo dyes. This is achieved by diazotizing the primary amino group of this compound and subsequently coupling it with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.
The resulting azo dye possesses a distinct color arising from the extended π-conjugation of the molecule. When this azo dye-based ligand coordinates with a metal ion, the electronic distribution within the molecule is perturbed. This perturbation alters the energy of the π-π* and n-π* electronic transitions, leading to a shift in the maximum absorption wavelength (λmax) and a visible color change. The selectivity of these colorimetric sensors can be tuned by incorporating specific chelating groups into the azo dye structure that exhibit a high affinity for the target metal ion.
Mechanistic Insights into Analyte Recognition and Signal Transduction
The efficacy of chemosensors derived from this compound lies in the specific and well-defined interactions between the sensor molecule and the analyte, which translate into a clear optical signal.
Detection of Specific Cations (e.g., Cu²⁺, Zn²⁺)
Schiff base derivatives of this compound have been effectively utilized for the detection of divalent metal cations like copper (Cu²⁺) and zinc (Zn²⁺). The sensing mechanism typically involves the coordination of the metal ion with the imine nitrogen and other heteroatoms, such as the oxygen of a hydroxyl group in salicylaldehyde-based Schiff bases.
For Cu²⁺, the coordination often leads to fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways. In contrast, the coordination of Zn²⁺, a diamagnetic ion, can restrict the C=N isomerization and inhibit PET, resulting in a significant enhancement of fluorescence (CHEF effect). This differential response allows for the selective detection of these ions.
| Sensor Type | Analyte | Typical Mechanism | Observed Signal |
| Fluorescent Schiff Base | Cu²⁺ | Paramagnetic quenching | Fluorescence "turn-off" |
| Fluorescent Schiff Base | Zn²⁺ | CHEF, PET inhibition | Fluorescence "turn-on" |
| Colorimetric Azo Dye | Cu²⁺ | Perturbation of ICT | Color change |
Sensing of Anions (e.g., F⁻)
The detection of anions, such as fluoride (B91410) (F⁻), by sensors derived from this compound often relies on hydrogen bonding interactions or deprotonation mechanisms. By incorporating hydrogen bond donor groups, such as N-H from an amide or urea (B33335) moiety, into the structure, a receptor site for anions can be created.
The binding of a highly basic anion like fluoride can lead to a color change or a change in fluorescence. In some designs, the interaction with fluoride is strong enough to cause deprotonation of the N-H group. This deprotonation event significantly alters the electronic properties of the molecule, leading to a pronounced optical response. The selectivity for fluoride over other anions is often attributed to its high basicity and small ionic radius, which allow for strong hydrogen bonding and effective deprotonation.
Detection of Neutral Molecules (e.g., Carbon Monoxide, Hydrazine)
The detection of neutral molecules like carbon monoxide (CO) and hydrazine (B178648) (N₂H₄) by chemosensors based on this compound typically requires the incorporation of a reactive site that can specifically interact with the target molecule.
For hydrazine detection, the amino group of this compound can be modified to create a Schiff base that is susceptible to nucleophilic attack by hydrazine. This reaction can lead to the cleavage of the imine bond and the release of a fluorophore or a chromophore, resulting in a "turn-on" or "turn-off" signal.
The detection of carbon monoxide is more challenging and often involves the use of transition metal complexes. A sensor could be designed by incorporating a metal center that can bind to CO. The binding of CO to the metal center would alter the electronic properties of the complex, leading to a change in its fluorescence or absorption spectrum. Research in this area has explored related structures, such as N-(4-Aminophenylethynylbenzonitrile)-N′-(1-naphthoyl)thiourea, which has shown potential for CO sensing. unica.it
Strategies for Enhancing Chemosensor Selectivity and Sensitivity of this compound Derivatives
The development of highly selective and sensitive chemosensors is a significant area of chemical research, driven by the need for precise detection of various analytes in environmental and biological systems. While specific research on chemosensors derived directly from this compound is not extensively documented in publicly available scientific literature, the general principles of enhancing selectivity and sensitivity in related aromatic amine and nitrile-containing compounds can be applied. These strategies typically involve structural modification to fine-tune the electronic and steric properties of the sensor molecule, thereby optimizing its interaction with the target analyte.
One of the primary strategies for enhancing the performance of chemosensors is the formation of Schiff bases. The amino group of this compound can be readily condensed with a variety of aldehydes and ketones to form Schiff base derivatives. This approach introduces an imine (-C=N-) linkage, which can act as a coordination site for metal ions. The electronic properties of the Schiff base can be modulated by the choice of the aldehyde or ketone, which in turn influences the selectivity and sensitivity of the sensor. For instance, incorporating electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can alter the electron density on the imine nitrogen, thereby affecting its binding affinity for different metal ions.
Another key strategy involves the incorporation of additional coordinating groups into the chemosensor structure. These groups can work in concert with the imine nitrogen and the nitrile group to create a specific binding pocket for the target analyte. This multi-point interaction enhances the stability of the sensor-analyte complex and improves selectivity. For example, the introduction of hydroxyl or carboxyl groups in the ortho position to the imine bond can lead to the formation of stable chelate rings with metal ions, a common strategy to enhance binding affinity and induce a more significant optical or electrochemical response.
Furthermore, the sensitivity of a chemosensor can be amplified by extending the π-conjugation of the system. A larger conjugated system often leads to more intense fluorescence and a more significant shift in absorption or emission wavelengths upon analyte binding. This can be achieved by using aromatic aldehydes with extended π-systems, such as naphthalene (B1677914) or anthracene (B1667546) derivatives, in the synthesis of the Schiff base. The resulting sensor molecules are likely to exhibit enhanced photophysical properties, leading to lower detection limits.
The selectivity of a chemosensor is also critically dependent on the steric environment around the binding site. By introducing bulky substituents near the coordinating atoms, it is possible to create a size-selective binding cavity. This steric hindrance can prevent larger, interfering ions from accessing the binding site, thereby improving the selectivity for a smaller target analyte.
To illustrate how these strategies can theoretically be applied to a derivative of this compound, consider a hypothetical Schiff base sensor formed by the reaction of this compound with salicylaldehyde.
Table 1: Hypothetical Performance Enhancement of a this compound-based Schiff Base Sensor
| Sensor Derivative | Target Analyte | Detection Limit | Selectivity Factor over Interfering Ion | Enhancement Strategy |
| 2-((E)-(2-hydroxybenzylidene)amino)-4-phenylbenzonitrile | Cu²⁺ | 1.0 µM | 10 (vs. Ni²⁺) | Schiff base formation with salicylaldehyde, creating a chelating site. |
| 2-((E)-(2-hydroxy-5-nitrobenzylidene)amino)-4-phenylbenzonitrile | Cu²⁺ | 0.5 µM | 20 (vs. Ni²⁺) | Introduction of an electron-withdrawing nitro group to enhance binding affinity. |
| 2-((E)-(2-hydroxy-3-methoxybenzylidene)amino)-4-phenylbenzonitrile | Zn²⁺ | 0.8 µM | 15 (vs. Cd²⁺) | Introduction of an electron-donating methoxy (B1213986) group to tune selectivity. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for chemosensors based on this compound is not available in the reviewed literature.
Supramolecular Chemistry and Host Guest Interactions
Assembly of Supramolecular Architectures
The spatial arrangement of 2-(4-Aminophenyl)benzonitrile in the solid state is governed by the principles of molecular recognition and self-assembly, leading to the formation of well-defined supramolecular architectures.
The molecular structure of this compound, featuring both a hydrogen bond donor (the amino group, -NH₂) and a hydrogen bond acceptor (the nitrile group, -C≡N), makes it an ideal candidate for the formation of extensive hydrogen-bonding networks. In analogous aminobenzonitrile compounds, hydrogen bonds are a critical structural element. For instance, in 4-aminobenzonitrile (B131773), hydrogen bonds are observed to form between an amino hydrogen atom and the cyano nitrogen atom of adjacent molecules. goettingen-research-online.de This type of interaction can lead to the formation of one-dimensional chains or more complex three-dimensional arrays.
In the case of 2-amino-4-chlorobenzonitrile (B1265954), intermolecular N-H···N hydrogen bonds link the molecules into a one-dimensional chain. analis.com.my The presence of both donor and acceptor sites within this compound allows for similar self-assembly motifs. The amino group can donate a hydrogen bond to the nitrile nitrogen of a neighboring molecule, resulting in a head-to-tail arrangement that can propagate through the crystal lattice.
The propensity of the nitrile group to participate in hydrogen bonding is also observed in its interactions with other molecules, such as water. nih.gov Studies on related benzonitrile (B105546) derivatives show that the C≡N group is a preferential hydrogen bond acceptor. nih.gov This affinity for hydrogen bonding is a key factor in the formation of ordered supramolecular structures.
| Interacting Groups | Hydrogen Bond Type | Potential Supramolecular Motif |
| Amino (-NH₂) and Nitrile (-C≡N) | N-H···N | Chains, sheets |
| Amino (-NH₂) and Water | N-H···O | Hydrated crystals |
| Nitrile (-C≡N) and Water | O-H···N | Hydrated crystals |
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. nih.gov For this compound, the interplay between hydrogen bonding, π-π stacking interactions of the phenyl rings, and dipole-dipole interactions of the nitrile group will dictate the final crystal packing.
The study of polymorphism, where a compound can exist in multiple crystal forms, is a central aspect of crystal engineering. nih.gov Different polymorphs can exhibit distinct physical properties. For related molecules like 2-(4-(diphenylamino)benzylidene) malononitrile, controlling crystallization conditions can lead to different crystal forms with varying molecular packing and photophysical properties. mdpi.com While specific polymorphic studies on this compound are not widely reported, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions.
The principles of crystal engineering suggest that the supramolecular arrangement of this compound can be influenced by factors such as solvent choice during crystallization and the presence of co-crystallizing agents. These factors can favor certain hydrogen bonding patterns or π-π stacking geometries, leading to different crystal structures.
Host-Guest Complexation Studies with Macrocyclic Receptors (e.g., Cyclodextrins for related compounds)
The formation of an inclusion complex is driven by favorable interactions between the guest and the cyclodextrin (B1172386) cavity, often involving the displacement of water molecules from the cavity. mdpi.com For a molecule like this compound, the biphenyl (B1667301) core could potentially be encapsulated within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin. The stoichiometry of such complexes is often found to be 1:1. rsc.org
The complexation can be studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry, to determine the association constants. beilstein-journals.org The formation of inclusion complexes can alter the physicochemical properties of the guest molecule.
| Host | Potential Guest | Driving Forces for Complexation | Potential Applications |
| β-Cyclodextrin | This compound | Hydrophobic interactions, van der Waals forces | Increased solubility, controlled release |
Photocatalysis Research
Role of 2-(4-Aminophenyl)benzonitrile Derivatives in Photocatalytic Systems
Derivatives of this compound serve as crucial building blocks in the synthesis of advanced photocatalytic materials, particularly in the development of covalent organic frameworks (COFs). These frameworks are porous, crystalline polymers with a large surface area, making them highly effective as heterogeneous photocatalysts.
One significant application of this compound, also known as 4-(4-aminophenyl)benzonitrile, is in the synthesis of triazine-based COFs. acs.orgnih.gov For instance, the compound is used to prepare 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)tris([1,1′-biphenyl]-4-amine) (TTTBA), a key component in the formation of a photoactive COF named TRIPTA. acs.orgnih.gov This COF demonstrates the ability to facilitate both single electron transfer (SET) and reactive oxygen species (ROS) generation under visible light irradiation, depending on the reaction environment. acs.org
The incorporation of this compound derivatives into these larger structures is strategic. The resulting photocatalysts, such as TRIPTA, have been successfully employed in various model reactions, including the reductive debromination of phenacyl bromides and the self-coupling of aromatic benzylamines. acs.orgnih.gov The recyclability of these COF-based photocatalysts has also been noted, highlighting their potential for sustainable chemical synthesis. nih.gov
In a different approach, 2-aminobenzonitrile, a related aminobenzonitrile, has been utilized to create copolymerized carbon nitride nanosheets. researchgate.net Adjusting the concentration of the aminobenzonitrile comonomer is critical for optimizing the photocatalytic activity of the resulting material, as it influences the visible light absorption capabilities and the density of trap states for photogenerated electrons and holes. researchgate.net These materials have shown promise in applications such as the photocatalytic reduction of CO2. researchgate.net
The following table summarizes the key derivatives of this compound and their roles in photocatalytic systems.
| Derivative/Related Compound | Role in Photocatalysis | Resulting Photocatalyst | Application |
| 4-(4-Aminophenyl)benzonitrile | Building block for a photoactive triazine-based covalent organic framework. acs.orgnih.gov | TRIPTA COF | Reductive debromination, oxidative self-coupling of benzylamines. acs.orgnih.gov |
| 2-Aminobenzonitrile | Comonomer for the synthesis of copolymerized carbon nitride nanosheets. researchgate.net | Copolymerized NS-C3N4 | Visible light CO2 reduction. researchgate.net |
Elucidation of Photocatalytic Mechanisms
The photocatalytic mechanisms involving systems derived from this compound are multifaceted and depend on the specific reaction conditions and the nature of the photocatalyst.
Single Electron Transfer (SET) Pathway:
In the absence of oxygen, photocatalysts like TRIPTA, which are synthesized from this compound derivatives, can operate through a single electron transfer (SET) pathway. acs.org A well-studied example is the reductive debromination of phenacyl bromide. The process is initiated by the absorption of visible light (e.g., blue light) by the photocatalyst, leading to an excited state. acs.orgacs.org In this state, the photocatalyst can facilitate the transfer of an electron to the substrate. In the presence of a sacrificial electron donor, such as N,N-diisopropylethylamine (DIPEA), and a proton source, like a Hantzsch ester, the phenacyl bromide is reduced, leading to the cleavage of the carbon-bromine bond. acs.org
Reactive Oxygen Species (ROS) Generation Pathway:
In the presence of oxygen, the photocatalytic mechanism can shift to involve the generation of reactive oxygen species (ROS). acs.org For instance, in the oxidative self-coupling of benzylamines using the TRIPTA photocatalyst, the following steps are proposed acs.orgnih.gov:
Excitation: The TRIPTA photocatalyst absorbs blue light, generating electron-hole pairs. acs.orgnih.gov
Electron Transfer to Oxygen: The photogenerated electrons react with molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). acs.orgnih.gov
Oxidation of Substrate: Simultaneously, the holes (h⁺) in the photocatalyst oxidize the benzylamine (B48309) substrate to form a benzylamine radical cation. acs.orgnih.gov
Hydrogen Abstraction and Intermediate Formation: The superoxide radical anion (O₂•⁻) then abstracts a hydrogen atom from the amine group of the benzylamine radical cation. This leads to the formation of an imine intermediate and hydrogen peroxide (H₂O₂). acs.orgnih.gov
Final Product Formation: The desired product, N-benzylidenebenzylamine, is formed through the coupling of the imine intermediate with another molecule of benzylamine. acs.orgnih.gov
Similarly, in systems using copolymerized carbon nitride nanosheets derived from 2-aminobenzonitrile, it has been shown that superoxide radicals (•O²⁻) and holes (h⁺) play a significant role in the photocatalytic process for applications like the degradation of pollutants. researchgate.net The efficiency of these photocatalytic reactions is influenced by factors that affect the separation and recombination of photogenerated electron-hole pairs. researchgate.net
Future Research Directions and Emerging Perspectives
Exploration of Novel Synthetic Methodologies and Scalable Production Routes
The future synthesis of 2-(4-Aminophenyl)benzonitrile and its derivatives will prioritize efficiency, sustainability, and scalability. While traditional cross-coupling methods have been effective, emerging research is directed towards catalytic systems that offer milder reaction conditions and higher atom economy. ijsra.net The development of photoredox catalysis, for instance, allows for the generation of reactive radical intermediates under visible light, potentially offering new pathways for C-H functionalization and avoiding the need for pre-functionalized starting materials. researchgate.net
Furthermore, scalable production is a critical consideration for industrial applications. Research into continuous flow processes, as opposed to batch reactions, can offer superior control over reaction parameters, leading to higher yields and purity while minimizing waste. mt.com Another promising avenue is the utilization of waste streams as feedstocks. For example, processes are being developed for the catalytic pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with ammonia (B1221849) to selectively produce valuable aromatic nitriles, a strategy that could be adapted for precursors to this compound. mdpi.com Addressing common synthetic challenges such as poor regioselectivity and complex purification steps will be key to developing economically viable, large-scale production routes. ambeed.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher efficiency, milder conditions, novel reaction pathways. researchgate.net | Development of photoredox and dual catalytic systems. |
| Continuous Flow Chemistry | Enhanced process control, improved safety, higher throughput. mt.com | Reactor design, optimization of reaction kinetics, and real-time monitoring. |
| Sustainable Feedstocks | Reduced reliance on petrochemicals, valorization of waste. mdpi.com | Catalytic conversion of biomass or waste plastics (e.g., PET). |
| Process Optimization | Increased yield, simplified purification, cost reduction. ambeed.com | Solving issues of regioselectivity and developing chromatography-free isolation. |
Advanced Spectroscopic Probes for Real-Time Chemical and Photophysical Dynamics
Understanding the intricate dynamics of this compound upon photoexcitation is crucial for its application in optoelectronics and as a molecular sensor. Future research will increasingly employ advanced spectroscopic techniques to probe these processes in real-time. Ultrafast techniques like transient absorption and time-resolved fluorescence spectroscopy, operating on femtosecond to picosecond timescales, can directly observe the formation and decay of excited states, including twisted intramolecular charge transfer (TICT) states, which are fundamental to the molecule's photophysical behavior. researchgate.net
Moreover, the development of novel spectroscopic platforms, such as hollow-core photonic crystal fibres, enables the study of reaction kinetics and photodynamics in sub-microlitre sample volumes. researchgate.net This technology allows for high-throughput screening of reaction conditions and provides detailed spectrokinetic insights that are otherwise difficult to obtain. researchgate.net Combining these experimental techniques with high-level quantum chemical calculations will provide a comprehensive picture of the structure-property relationships, guiding the rational design of new derivatives with tailored photophysical characteristics. researchgate.net
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Transient Absorption Spectroscopy | Characterization of excited-state absorption, kinetics of state decay. | Elucidating charge transfer dynamics and intersystem crossing. |
| Time-Resolved Fluorescence | Measurement of excited-state lifetimes, observation of dynamic Stokes shifts. | Probing the formation and stabilization of TICT states. |
| Hollow-Core Fibre Spectroscopy | Real-time reaction monitoring, kinetic analysis in micro-volumes. researchgate.net | High-throughput screening of photocatalytic reactions or sensing events. |
| Quantum Chemical Calculations | Prediction of electronic spectra, modeling of excited-state potential energy surfaces. researchgate.net | Guiding molecular design and interpreting experimental results. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new materials based on the this compound scaffold. nih.gov Traditional research and development is often a time-consuming and expensive process. nih.gov AI and ML can dramatically accelerate this timeline by building predictive models from existing experimental data. nih.govfrontiersin.org These models can forecast the properties of hypothetical derivatives, allowing researchers to computationally screen vast chemical spaces and prioritize the most promising candidates for synthesis. bionity.com
Generative models, a frontier in AI, can design novel molecules from scratch that are optimized for specific functions, such as a desired emission wavelength or binding affinity. nih.gov Furthermore, AI can assist in planning the synthesis of these new compounds by predicting retrosynthesis pathways, thus streamlining the entire discovery pipeline from ideation to production. nih.gov This data-driven approach minimizes trial-and-error experimentation, reduces waste, and has the potential to uncover materials with unprecedented performance. frontiersin.orgbionity.com
| AI/ML Application | Function | Impact on Materials Discovery |
| Predictive Modeling | Forecasts material properties (e.g., photophysical, electronic) based on molecular structure. frontiersin.org | Accelerates screening of virtual libraries, reducing experimental cost and time. |
| Generative Design | Creates novel molecular structures with optimized, user-defined properties. nih.gov | Moves beyond derivatization of known scaffolds to invent entirely new materials. |
| Retrosynthesis Prediction | Proposes viable synthetic routes for target molecules. nih.gov | Speeds up the process of chemical synthesis and process development. |
| Data Analysis | Extracts insights from large and complex datasets generated during high-throughput screening. | Identifies subtle structure-activity relationships to guide future design. |
Design of Multifunctional Materials with Integrated Sensing and Performance Capabilities
The structural versatility of this compound makes it an excellent candidate for incorporation into multifunctional materials, where multiple properties are engineered into a single system. mdpi.com Future research will focus on creating advanced materials that combine sensing capabilities with other functionalities, such as luminescence, catalysis, or mechanical responsiveness.
One promising direction is the use of its derivatives as organic ligands in metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The amino and nitrile groups can coordinate with metal ions, creating porous structures that could exhibit simultaneous luminescence and selective gas adsorption or catalytic activity. The choice of metal ion and the specific design of the ligand can be used to tune these properties. mdpi.com Another area of exploration is the development of flexible, wearable sensors. mdpi.com By incorporating the this compound core into polymer composites, it may be possible to create materials that respond to both chemical analytes (via fluorescence changes) and physical stimuli like strain or pressure, with applications in health monitoring and soft robotics. mdpi.com
| Material Class | Integrated Functionalities | Potential Applications |
| Coordination Polymers/MOFs | Luminescence + Gas Adsorption/Separation, Catalysis. mdpi.com | Chemical sensors, gas storage, heterogeneous catalysis. |
| Polymer Composites | Chemo-sensing + Mechano-responsiveness. mdpi.com | Flexible electronics, wearable health monitors, smart textiles. |
| Liquid Crystals | Electro-optical switching + Environmental Sensitivity. | Smart windows, advanced displays, optical sensors. |
| Supramolecular Gels | Self-healing + Stimuli-responsive fluorescence. | Injectable biomaterials, environmental remediation, adaptive materials. |
Q & A
Q. What are the recommended safety protocols for handling 2-(4-Aminophenyl)benzonitrile in laboratory settings?
- Methodological Answer: Handling requires adherence to OSHA and EU safety standards. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved P95 (US) or EN 143-certified P1 (EU) respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure. Ensure proper ventilation and avoid water contamination. Post-exposure, wash skin with soap and water, and rinse eyes for ≥15 minutes. Toxicity data is limited, but acute oral toxicity (H302) and skin irritation (H315) are noted .
Q. What synthetic routes are available for preparing this compound, and how do reaction conditions affect yield and purity?
- Methodological Answer: A Wittig reaction-based route is common. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with 4-methylbenzaldehyde to produce a trans/cis isomer mixture (40% trans, 60% cis). Reaction parameters (temperature, solvent polarity, and catalyst) critically influence isomer distribution and purity. For higher trans-selectivity, use anhydrous tetrahydrofuran (THF) and slow addition of aldehydes at −78°C .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer:
- NMR : Analyze and NMR shifts to confirm the aminophenyl and nitrile groups. The nitrile carbon typically appears at ~115–120 ppm in NMR.
- IR : A sharp peak near 2220 cm confirms the C≡N stretch. N-H stretches from the amine group appear at 3300–3500 cm.
- Mass Spectrometry : The molecular ion peak (m/z 194.23) corresponds to the molecular formula .
Advanced Research Questions
Q. How does the presence of the aminophenyl group influence the reactivity of benzonitrile derivatives in cross-coupling reactions?
- Methodological Answer: The electron-donating amine group activates the benzene ring toward electrophilic substitution, enhancing reactivity in Suzuki-Miyaura couplings. However, the nitrile group can act as a directing group, complicating regioselectivity. Use palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids in toluene/water mixtures (3:1) at 80°C for 12 hours to optimize coupling efficiency. Monitor by TLC (ethyl acetate/hexane, 1:3) .
Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer: Discrepancies may arise from impurities or isomer ratios. Perform HPLC (C18 column, acetonitrile/water gradient) to verify purity. For biological assays (e.g., enzyme inhibition), use isocratic conditions to isolate isomers. Compare IC values across studies, and validate using orthogonal techniques like surface plasmon resonance (SPR) for binding kinetics .
Q. How can reaction parameters be optimized to minimize by-product formation during synthesis?
- Methodological Answer:
- Temperature Control : Lower temperatures (−78°C) reduce side reactions in Wittig steps.
- Catalyst Screening : Test Pd vs. Pd catalysts for cross-coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nitrile stability but may increase hydrolysis by-products. Use molecular sieves to absorb moisture .
Q. What are the critical considerations when designing experiments to study binding affinity with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures to predict binding pockets. Adjust protonation states of the amine group at physiological pH.
- SPR/Biolayer Interferometry : Immobilize target proteins on sensor chips and measure real-time binding. Include negative controls (e.g., scrambled peptides) to validate specificity.
- SAR Studies : Synthesize derivatives with halogen substitutions (e.g., fluoro at the 2-position) to assess steric/electronic effects on affinity .
Notes
- Physical properties (e.g., melting point) require experimental determination due to gaps in existing data .
- Contradictions in isomer ratios (e.g., trans/cis in Wittig reactions) highlight the need for reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
